3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one

Description

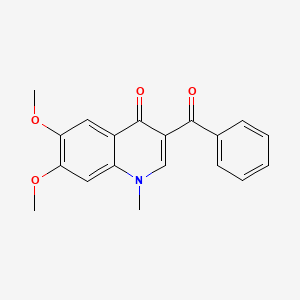

3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one is a quinoline derivative characterized by a benzoyl group at the 3-position, methoxy substituents at the 6- and 7-positions, and a methyl group at the 1-position of the heterocyclic ring. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.35 g/mol (derived from structural analogs in ). The compound’s lipophilicity, indicated by a predicted logP of ~4.3 (similar to ), suggests moderate membrane permeability. Its steric and electronic properties are influenced by the benzoyl and methoxy groups, which may modulate biological activity and synthetic accessibility.

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

3-benzoyl-6,7-dimethoxy-1-methylquinolin-4-one |

InChI |

InChI=1S/C19H17NO4/c1-20-11-14(18(21)12-7-5-4-6-8-12)19(22)13-9-16(23-2)17(24-3)10-15(13)20/h4-11H,1-3H3 |

InChI Key |

CBOQFOLEUUUWHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis may begin with commercially available starting materials such as 6,7-dimethoxyquinoline.

Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Cyclization: The final step may involve cyclization to form the quinolin-4(1H)-one core structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinoline Core

3-Benzoyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4(1H)-one

- Structure : Differs by a 4-methylbenzyl group at the 1-position instead of a methyl group.

- Molecular Formula: C₂₆H₂₃NO₄ | Molecular Weight: 413.47 g/mol .

- Key Properties :

- logP/logD: 4.321 (similar lipophilicity to the target compound).

- Polar Surface Area (PSA): 44.29 Ų (indicative of moderate solubility).

3-Benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one

- Structure: Lacks the 1-methyl group, resulting in a dihydroquinolin-4-one core.

- Molecular Formula: C₁₈H₁₅NO₄ | Molecular Weight: 309.32 g/mol .

- Key Properties :

- Density: 1.262 g/cm³ | Boiling Point: 478.4°C (predicted).

- Acid dissociation constant (pKa): 1.60 (slightly acidic due to the ketone group).

Core Structure Modifications: Quinoline vs. Isoquinoline Derivatives

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure: Isoquinoline core with a carboxylate ester at the 2-position.

- Key Differences: The isoquinoline scaffold alters ring nitrogen positioning, affecting electronic distribution and binding interactions.

- Implications: Isoquinoline derivatives (e.g., 6d–6h in ) are often explored for alkaloid-like bioactivity, whereas quinolines are more common in antimicrobial and anticancer agents .

Functional Group Replacements

4-Methyl-6,7-methylenedioxy-3-(1-naphthyl)quinolin-2-one (56)

- Structure : Replaces methoxy groups with a methylenedioxy ring and substitutes benzoyl with 1-naphthyl.

- Synthesis : Cyclization in 1,4-dioxane with NaOH (61% yield) .

- Key Properties :

- Melting Point: >260°C | IR: 1632 cm⁻¹ (C=O stretch).

- Molecular Weight: 329 g/mol (higher due to naphthyl group).

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

- Structure : Replaces benzoyl with benzenesulfonyl and 1-methyl with 4-chlorobenzyl.

- Key Properties :

- Implications : The sulfonyl group may enhance binding to charged protein residues, while the chloro substituent increases lipophilicity (logP ~5.0 predicted) .

Biological Activity

3-Benzoyl-6,7-dimethoxy-1-methylquinolin-4(1H)-one is a quinolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinolinone core with specific substituents that contribute to its biological properties. The compound can be represented by the following structural formula:

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. For example, a study demonstrated that quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancer cells. The growth-inhibitory effects were found to be dose-dependent, with significant reductions in cell viability at concentrations ranging from 10 µM to 25 µM .

Table 1: Anticancer Activity against Different Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | <47 |

| 25 | ~30 | ||

| PC-3 | 15 | 56 | |

| MRC-5 | 15 | >82 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Study on Anticancer Activity : A series of analogues based on the quinolinone structure showed significant antiproliferative effects against breast cancer cell lines. The study reported that compounds similar to this compound induced apoptosis through the modulation of apoptotic pathways .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of quinoline derivatives, revealing that compounds structurally related to this compound displayed notable activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.